6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
CAS No.: 1357566-60-9
Cat. No.: VC3027225
Molecular Formula: C5H4ClNO3S
Molecular Weight: 193.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357566-60-9 |
|---|---|
| Molecular Formula | C5H4ClNO3S |
| Molecular Weight | 193.61 g/mol |
| IUPAC Name | 6-oxo-1H-pyridine-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) |
| Standard InChI Key | VYWHYGVVFBUDLY-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC=C1S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=O)NC=C1S(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (CAS No. 1357566-60-9) is a heterocyclic compound characterized by a 6-oxo-1,6-dihydropyridine core structure with a sulfonyl chloride functional group at the 3-position. The molecular formula is C5H4ClNO3S with a molecular weight of 193.61 g/mol . The compound exists as a tautomeric structure, which explains its various representations in chemical databases and literature. The compound's IUPAC name is 6-oxo-1H-pyridine-3-sulfonyl chloride, although it is frequently referred to as 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride in commercial catalogs and research publications .
The structural representation can be characterized by the following identifiers:
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InChI: InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
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SMILES: C1=CC(=O)NC=C1S(=O)(=O)Cl
The compound features an electrophilic sulfonyl chloride group, making it reactive toward nucleophiles, particularly in substitution reactions that form sulfonamide derivatives.
Physicochemical Properties
The physicochemical properties of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride are crucial for understanding its behavior in chemical reactions and its handling requirements. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physicochemical Properties of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
The compound exhibits characteristics typical of sulfonyl chlorides, including sensitivity to moisture and potential for hydrolysis under aqueous conditions. The relatively high predicted boiling point indicates low volatility at room temperature, which is consistent with its solid state at ambient conditions. The pKa value suggests moderate acidity of the NH proton in the dihydropyridine ring, which influences its reactivity in various chemical transformations .
Reactivity and Chemical Transformations
The reactivity of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. Additionally, the 6-oxo-1,6-dihydropyridine core can participate in various transformations, making this compound a versatile building block in organic synthesis.
Sulfonamide Formation
The primary reaction of sulfonyl chlorides is the formation of sulfonamides through reaction with amines:
R-NH2 + 6-oxo-1,6-dihydropyridine-3-SO2Cl → 6-oxo-1,6-dihydropyridine-3-SO2-NH-R + HCl
This transformation is particularly important in medicinal chemistry for the synthesis of biologically active compounds .
Diels-Alder Reactions
Research has demonstrated that 6-oxo-1-sulfonyl-1,6-dihydropyridine derivatives can participate in cross-Diels-Alder reactions with electron-rich dienes under hyperbaric conditions. These compounds can act either as dienophiles in normal-electron-demand (NED) reactions or as dienes in inverse-electron-demand (IED) cycloadditions .
The versatility in Diels-Alder reactions is significant, as it provides access to complex polycyclic structures that may have pharmaceutical relevance. Under high-pressure conditions, these reactions show improved yields compared to thermal or microwave activation methods .
Other Transformations
The compound can also undergo:
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Hydrolysis to form the corresponding sulfonic acid
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Reduction to form sulfinic acids or other sulfur derivatives
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Coupling reactions for the incorporation into larger molecular frameworks
Applications in Organic Synthesis
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride serves as a valuable synthetic intermediate in organic chemistry, particularly in the development of pharmaceutically relevant compounds.
Building Block in Medicinal Chemistry
This compound functions as a key building block in the synthesis of various biologically active compounds. Its incorporation introduces both the pyridone scaffold and the sulfonamide functionality, both of which are prevalent in numerous drugs and bioactive molecules .
Synthesis of NLRP3 Inhibitors
One of the most significant applications of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is in the preparation of N-heterocyclylsulfonyl amides that act as NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation has been implicated in various inflammatory diseases, making inhibitors valuable therapeutic candidates.
Protein Degrader Building Blocks
The compound is classified as a protein degrader building block, suggesting its utility in the emerging field of targeted protein degradation (TPD) . TPD has gained significant attention as a therapeutic strategy for addressing previously "undruggable" targets.
Research Studies and Findings
Several research studies have investigated the chemistry and applications of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride and its derivatives.
Cross-Diels-Alder Reactions
Research published in PubMed has demonstrated that electron-poor 6-oxo-1-sulfonyl-1,6-dihydropyridine derivatives undergo cross-Diels-Alder reactions with electron-rich dienes under hyperbaric conditions. These compounds can react either as dienophiles or dienes, leading to different cycloadducts .
The research findings indicate that:
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Acyclic dienes tend to yield normal-electron-demand (NED) products
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Cyclic dienes favor inverse-electron-demand (IED) cycloadducts
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High-pressure activation compares favorably with thermal or microwave activation
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Under high pressure, no evidence of Cope rearrangement from IED to NED was detected
These results suggest similar activation energies for NED and IED processes under high-pressure conditions, offering valuable insights for synthetic chemists seeking to utilize these reactions .
Synthesis of Bioactive Sulfonamides
Research has explored the synthesis of various N-arylsulfonylpyridones substituted with benzothiazole moieties, which involved sulfonyl chloride intermediates similar to 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride . These compounds were evaluated for antimicrobial activity and enzyme inhibition against dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes .
The findings from this research demonstrate the potential of sulfonamide derivatives containing the pyridone scaffold as dual DHPS/DHFR inhibitors, with compound 11a showing the most potent inhibitory activity against both enzymes (IC50 values of 2.76 and 0.20 μg/mL, respectively) .
| Supplier | Catalog Number | Purity | Pack Size | Storage Conditions |
|---|---|---|---|---|
| Sigma-Aldrich | ATE959439647 | 95% | Various | Room temperature |
| Calpac Lab | ALA-O173547-1g | 97% | 1g | Room temperature |
| CymitQuimica | 10-F519125 | 97% | Various (Discontinued) | Not specified |
Related Compounds and Derivatives
Several structurally related compounds and derivatives of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride have been reported in the literature:
Structural Analogs
Table 3: Structural Analogs of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 6-chloropyridine-3-sulfonyl chloride | 6684-39-5 | C5H3Cl2NO2S | 212.05 g/mol |
| 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-sulfonyl chloride | 1492030-48-4 | C7H5ClF3NO3S | 275.63 g/mol |
| 6-Oxo-1,6-dihydropyridine-3-carbaldehyde | 106984-91-2 | C6H5NO2 | 123.11 g/mol |
| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | 5006-66-6 | C6H5NO3 | 139.11 g/mol |
These structural analogs share core structural features with 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride but differ in their functional groups, affecting their reactivity and applications.
Sulfonamide Derivatives
Various sulfonamide derivatives prepared from 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride have been reported, including:
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N-aryl-6-oxo-1,6-dihydropyridine-3-sulfonamides
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N-heterocyclyl-6-oxo-1,6-dihydropyridine-3-sulfonamides
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Complex derivatives incorporating the 6-oxo-1,6-dihydropyridine-3-sulfonamide moiety into larger molecular frameworks
One notable example is 2-(((6-oxo-1,6-dihydropyridin-3-yl)methyl)amino)-N-(4-propyl-3-(trifluoromethyl)phenyl)benzamide, which contains a 6-oxo-1,6-dihydropyridine moiety .
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